molecular formula C11H10O6 B1211642 Cyclopaldic acid CAS No. 477-99-6

Cyclopaldic acid

Cat. No. B1211642
CAS RN: 477-99-6
M. Wt: 238.19 g/mol
InChI Key: BHVGIMSTMICYNZ-UHFFFAOYSA-N
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Description

Cyclopaldic acid is a natural product found in Lepteutypa cupressi, Seiridium cupressi, and other organisms with data available.

Scientific Research Applications

Cyclopaldic Acid and Plant Pathogens

Cyclopaldic acid is a significant phytotoxic metabolite produced by fungi like Seiridium cupressi, causing diseases such as canker in Cupressaceae plants. This compound has shown broad-spectrum toxicity, affecting a wide range of plant species, including non-hosts, indicating its non-specific phytotoxic nature. It induces symptoms like leaf chlorosis, ion leakage, and inhibits root proton extrusion, indicating its disruptive impact on plant health. Moreover, it's been observed to alter the transcription of genes related to immune response and programmed cell death in plants, highlighting its profound biological effects (Samperna et al., 2022).

Cyclopaldic Acid in Disease Mechanisms

Apart from its phytotoxic properties, cyclopaldic acid's role in disease mechanisms is notable. Produced by Seiridium cupressi, it's implicated in the canker disease of cypress. Its presence in the fungus and its ability to induce symptoms similar to the disease suggest its potential involvement in the pathogenesis, although its exact role remains to be established. This compound's broad-spectrum activity, including antifungal properties, further underscores its biological significance (Graniti et al., 2007).

Fungal Metabolites and Disease Control

Fungal Metabolites as Biopesticides

The application of cyclopaldic acid and similar fungal metabolites as biopesticides holds promise, especially in the context of sustainable agriculture. These natural products exhibit potential in controlling crop pathogens and pests, offering an eco-friendly alternative to synthetic chemicals. Their effectiveness against rust fungi and their larvicidal and biting deterrent activities against mosquitoes like Aedes aegypti highlight their multifaceted potential in pest management (Barilli et al., 2017).

Toxicity Considerations

While the potential of cyclopaldic acid and related compounds as biopesticides is notable, assessing their toxicity is crucial to ensure safety. Studies using models like zebrafish embryos have highlighted the need for careful consideration of the environmental impact and safety profile of these compounds before their deployment in agricultural settings (Sangermano et al., 2021).

properties

CAS RN

477-99-6

Product Name

Cyclopaldic acid

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde

InChI

InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3

InChI Key

BHVGIMSTMICYNZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O

Canonical SMILES

CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O

synonyms

cyclopaldic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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